molecular formula C6H5FN4 B13132378 6-Fluoroimidazo[1,2-a]pyrimidin-3-amine

6-Fluoroimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13132378
M. Wt: 152.13 g/mol
InChI Key: VAIQHCPUHBDBMY-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that features a fused imidazole and pyrimidine ring system with a fluorine atom at the 6th position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a fluorinated reagent, such as 2-fluoroacetophenone, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis while maintaining the desired quality of the product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-a]pyrimidin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

6-Fluoroimidazo[1,2-a]pyrimidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its biological activity.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Research: It is studied for its interactions with biological targets and its potential as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroimidazo[1,2-a]pyridin-3-amine
  • 2-Fluoroimidazo[1,2-a]pyrimidin-3-amine
  • 4-Fluoroimidazo[1,2-a]pyrimidin-3-amine

Uniqueness

6-Fluoroimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of the fluorine atom at the 6th position. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoroimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5FN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI Key

VAIQHCPUHBDBMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)F)N

Origin of Product

United States

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